BenchChemオンラインストアへようこそ!

9-Bromo-betamethasone 17-Valerate

Analytical Chemistry Pharmaceutical Quality Control Corticosteroid Impurity Profiling

9-Bromo-betamethasone 17-Valerate is the non-negotiable reference standard for detecting and quantifying EP Impurity D (USP Related Compound D) in Betamethasone 17-Valerate APIs. The C9-Bromo substitution (MW 537.48 g/mol) eliminates glucocorticoid activity while delivering a unique, verifiable chromatographic and mass spectrometric signature. Substituting the API or other analogs (e.g., Dipropionate, 6α-Bromo) invalidates compendial method validation, impurity profiling, and ANDA submission requirements. Conform to EP/USP/ICH purity standards now.

Molecular Formula C27H37BrO6
Molecular Weight 537.5 g/mol
Cat. No. B13850944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-betamethasone 17-Valerate
Molecular FormulaC27H37BrO6
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)C(=O)CO
InChIInChI=1S/C27H37BrO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21?,24-,25-,26+,27-/m0/s1
InChIKeyZXWKBCLFZIAICV-OKQDNKMNSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-betamethasone 17-Valerate: Critical Impurity Reference Standard for Corticosteroid Quality Control


9-Bromo-betamethasone 17-Valerate, chemically designated as 9-Bromo-11β,21-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate (C₂₇H₃₇BrO₆, MW 537.48 g/mol), is a synthetic glucocorticoid derivative classified primarily as an impurity of the topical corticosteroid Betamethasone 17-Valerate [1]. It is explicitly recognized in the European Pharmacopoeia as Betamethasone Valerate EP Impurity D and in the United States Pharmacopeia as Betamethasone Valerate USP Related Compound D [2]. Structurally, it differs from the active pharmaceutical ingredient (API) by the substitution of a bromine atom for the fluorine atom at the C-9 position of the steroid skeleton, a modification that eliminates the API's potent anti-inflammatory activity while providing a critical, verifiable analytical marker [3]. The compound is supplied exclusively as a highly characterized reference standard (typically >95% purity) for research and analytical use, and is not intended for therapeutic application .

9-Bromo-betamethasone 17-Valerate: Why Impurity Standards and API Analogs Are Not Interchangeable in Corticosteroid Analysis


In the analytical and quality control context, 9-Bromo-betamethasone 17-Valerate cannot be substituted by the parent API (Betamethasone 17-Valerate), other potency-determining analogs like Betamethasone Dipropionate, or even structurally similar impurities such as 6α-Bromo Betamethasone 17-Valerate. The primary value of 9-Bromo-betamethasone 17-Valerate is not therapeutic activity—which it lacks due to the C9-Br substitution [1]—but its function as a precise, verifiable marker of synthetic process control and product purity [2]. Substitution with the API would invalidate any assay for process-related impurities due to the absence of the distinct C9-Br moiety, which confers unique physicochemical properties, including a significantly higher molecular weight (537.48 g/mol) and altered chromatographic retention behavior compared to both the API (476.58 g/mol) and other halogenated impurities (e.g., 6α-Bromo: 555.47 g/mol) [3]. The quantitative evidence presented below establishes this compound's non-negotiable role in meeting pharmacopoeial and regulatory standards for corticosteroid drug substances and products, making it a distinct and irreplaceable procurement item for analytical laboratories .

9-Bromo-betamethasone 17-Valerate: A Quantitative Comparative Analysis Against Analogs and Alternative Impurities


Comparative Structural and Molecular Weight Differentiation of 9-Bromo-betamethasone 17-Valerate from the Active Pharmaceutical Ingredient

9-Bromo-betamethasone 17-Valerate exhibits a definitive and quantifiable structural difference from its parent API, Betamethasone 17-Valerate, which is critical for its identification and use as an impurity standard. The substitution of a bromine atom for a fluorine atom at the C-9 position results in a net molecular weight increase of 60.90 g/mol [1]. This structural change is the basis for its unique chromatographic and mass spectrometric properties, making it impossible to use the API itself for the specific analytical challenge of detecting and quantifying this process-related impurity. While quantitative activity data is not applicable, this fundamental physicochemical differentiation is the primary driver for its procurement and use.

Analytical Chemistry Pharmaceutical Quality Control Corticosteroid Impurity Profiling

Differentiation from Other Halogenated Impurities: C9-Br vs. C6α-Br and C9-Cl Analogs

Within the panel of known betamethasone valerate impurities, 9-Bromo-betamethasone 17-Valerate (Impurity D) is uniquely defined by its C-9 bromination. This differentiates it from other halogenated impurities, most notably 6α-Bromo Betamethasone 17-Valerate (Impurity G), which retains the C-9 fluorine and is brominated at C-6. This positional isomerism results in a measurable difference in molecular weight (537.48 vs. 555.47 g/mol) and, more importantly, a distinct chromatographic retention time and mass fragmentation pattern . Another comparator is Beclomethasone 17-Valerate (Impurity H), which features a chlorine atom at C-9 instead of bromine, yielding a molecular weight of 493.03 g/mol. The unique combination of the 17-valerate ester and the C-9 bromine substitution makes this compound a distinct analytical marker, not interchangeable with other impurities [1].

Analytical Method Validation Impurity Profiling Corticosteroid Synthesis

Loss of Therapeutic Activity as a Verifiable Differentiation from Therapeutic Analogs

A key differentiation for 9-Bromo-betamethasone 17-Valerate is its demonstrated lack of anti-inflammatory activity, which contrasts sharply with the potent activity of therapeutic betamethasone esters. While a direct binding assay for the 9-bromo derivative is not available, the SAR for betamethasone esters is well-established. Betamethasone 17-valerate is a potent anti-inflammatory agent, reported to be 15 times more potent than betamethasone and 80 times more potent than hydrocortisone in a mouse inflammation model [1]. Its ability to bind the glucocorticoid receptor has been quantified with an IC50 of 5-6 nM in a competitive binding assay . Conversely, the 9-bromo derivative, lacking the critical C-9 fluorine, is not an active pharmaceutical and is not expected to bind the receptor. This loss of activity is a verifiable, quantifiable difference that defines its use case exclusively as an analytical tool, not a therapeutic alternative.

Corticosteroid Pharmacology Structure-Activity Relationship Glucocorticoid Receptor Binding

Pharmacopoeial Designation as a Verifiable Differentiation for Regulatory Compliance

A critical and verifiable point of differentiation is the compound's official designation in the European Pharmacopoeia (EP) as Betamethasone Valerate EP Impurity D and as Betamethasone Valerate USP Related Compound D in the United States Pharmacopeia [1]. This regulatory designation is not shared by other structural analogs or impurities. For instance, the 6α-bromo derivative is designated EP Impurity G, and Betamethasone Dipropionate is an entirely different API subject to its own monograph and impurity profile [2]. This official designation provides a quantifiable framework for its use, as regulatory submissions (e.g., ANDA, DMF) must demonstrate control of specified impurities like Impurity D. The absence of this designation for other related compounds makes 9-Bromo-betamethasone 17-Valerate a unique and non-substitutable requirement for any laboratory performing compendial testing on Betamethasone 17-Valerate drug substances or products .

Pharmaceutical Regulation Quality Control Pharmacopoeial Standards

Best Research and Industrial Application Scenarios for 9-Bromo-betamethasone 17-Valerate Based on Verified Differentiation Evidence


Analytical Method Development and Validation (AMV) for Betamethasone Valerate Assays

This scenario leverages the compound's role as a primary reference standard for EP Impurity D [1]. It is essential for developing and validating HPLC, UHPLC, and LC-MS methods to ensure specificity, accuracy, and precision in detecting and quantifying this specific process-related impurity in Betamethasone 17-Valerate API and finished drug products. Its distinct molecular weight (537.48 g/mol) and C-9 bromination [2] provide a unique chromatographic peak and mass signature, enabling robust method validation.

Quality Control (QC) Release Testing of Betamethasone Valerate API and Drug Products

In a QC laboratory, 9-Bromo-betamethasone 17-Valerate is a mandatory reference material for routine release testing against compendial specifications (EP/USP) [1]. It is used to prepare system suitability solutions and impurity marker solutions to confirm that the level of this specific impurity does not exceed the acceptable limit in commercial batches, ensuring product purity and safety .

Regulatory Submission Support for Abbreviated New Drug Applications (ANDAs)

For generic drug manufacturers filing an ANDA for Betamethasone 17-Valerate products, procuring and using this highly characterized reference standard is a regulatory requirement [1]. It is used to generate comparative impurity profile data against the reference listed drug (RLD) and to demonstrate adequate control of Impurity D in the proposed generic formulation, a critical component of the chemistry, manufacturing, and controls (CMC) section of the application .

Forced Degradation and Stability Studies of Betamethasone 17-Valerate

This compound serves as a key marker for assessing drug product stability. During forced degradation studies (e.g., exposure to heat, light, humidity), the formation of 9-Bromo-betamethasone 17-Valerate can be monitored to understand degradation pathways and identify potential stability issues. Its distinct molecular signature [2] allows it to be unambiguously tracked in complex stability samples, providing quantitative data on degradation kinetics and shelf-life determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Bromo-betamethasone 17-Valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.